molecular formula C21H23Cl2NO6S B12141463 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12141463
M. Wt: 488.4 g/mol
InChI Key: HWVBDMHSAQQNDI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring a dichlorophenoxy group, a 3,4-dimethoxybenzyl substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 3,4-dimethoxybenzyl group enhances lipophilicity and may influence binding interactions, while the sulfone (1,1-dioxidotetrahydrothiophen-3-yl) group improves oxidative stability and polarity compared to thioether analogs .

Properties

Molecular Formula

C21H23Cl2NO6S

Molecular Weight

488.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H23Cl2NO6S/c1-28-19-5-3-14(9-20(19)29-2)11-24(16-7-8-31(26,27)13-16)21(25)12-30-18-6-4-15(22)10-17(18)23/h3-6,9-10,16H,7-8,11-13H2,1-2H3

InChI Key

HWVBDMHSAQQNDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic derivative that incorporates elements known for their biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological properties:

  • Dichlorophenoxy Group : Known for herbicidal activity.
  • Dimethoxybenzyl Moiety : Potentially enhances lipophilicity and cellular penetration.
  • Tetrahydrothiophene Ring : May influence metabolic stability and interactions with biological targets.
PropertyValue
Molecular FormulaC₁₅H₁₈Cl₂N₂O₄S
Molecular Weight365.35 g/mol
Density1.3 g/cm³
Boiling Point491.7 °C
LogP2.14

The biological activity of this compound is hypothesized based on its structural components:

  • Herbicidal Activity : The dichlorophenoxy group is structurally similar to auxins, which are plant hormones that regulate growth. This similarity suggests potential herbicidal properties by disrupting normal plant growth processes.
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens. The presence of the dimethoxybenzyl group may enhance this effect through increased membrane permeability.
  • Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, potentially due to the disruption of mitochondrial function or induction of apoptosis.

Case Studies

Several studies have investigated the biological effects of compounds similar to 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide:

  • Study on Hepatotoxicity : A study evaluated the effects of related compounds on rat liver mitochondria, revealing concentration-dependent toxicity affecting ATP levels and mitochondrial membrane integrity .
  • Aquatic Toxicology : Research on the impact of herbicides like 2,4-Dichlorophenoxyacetic acid (a related compound) on aquatic organisms indicated significant sublethal effects on behavior and physiology in species such as crayfish and fish .

Toxicological Profile

The toxicological profile of the compound is critical for understanding its safety and efficacy:

  • Acute Toxicity : Initial assessments indicate potential acute toxicity at higher concentrations, necessitating further studies to establish a safe exposure threshold.
  • Chronic Exposure Effects : Long-term exposure studies are required to evaluate potential carcinogenicity or developmental effects.

Table 2: Summary of Toxicological Findings

Study FocusKey Findings
HepatotoxicityDisruption of mitochondrial function
Aquatic ToxicologyBehavioral changes in aquatic organisms
CytotoxicityInduction of apoptosis in cancer cell lines

Scientific Research Applications

The compound 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic molecule with diverse applications in scientific research, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its applications, synthesis, biological activities, and relevant case studies.

Structural Analysis

The compound features:

  • A dichlorophenoxy group which may enhance its herbicidal properties.
  • A dimethoxybenzyl moiety that can influence its pharmacological profile.
  • A tetrahydrothiophene ring contributing to its potential biological activities.

Pharmaceutical Development

This compound has been studied for its potential as a pharmaceutical agent due to its structural features that allow interaction with various biological targets. The presence of the acetamide functional group is significant as it is often found in drugs targeting inflammation and pain management.

Case Studies:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways. For instance, docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the treatment of inflammatory diseases .

Agrochemical Applications

The dichlorophenoxy group suggests potential use in herbicides. Compounds with similar structures have been shown to exhibit herbicidal activity by interfering with plant growth processes.

Case Studies:

  • Herbicidal Efficacy : Studies have demonstrated that related compounds can effectively control weed growth in agricultural settings, making them valuable for crop management .

Research has indicated that this compound may possess significant biological activities beyond anti-inflammatory effects, including antimicrobial and anticancer properties.

Antimicrobial Properties:

  • Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound could be explored as a novel antimicrobial agent .

Anticancer Properties:

  • Compounds structurally related to this one have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo models, indicating potential for further development as anticancer therapeutics .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 2,4-Dichlorophenoxy, 3,4-dimethoxybenzyl, sulfone C₂₁H₂₃Cl₂NO₆S* ~488* High polarity, oxidative stability -
N-(4-Chlorobenzyl)-N-(sulfone)-2-(2-methoxyphenoxy)acetamide 4-Chlorobenzyl, 2-methoxyphenoxy, sulfone C₂₀H₂₂ClNO₅S 423.91 Moderate lipophilicity
RN1 (2-(2,4-Dichlorophenoxy)-N-(p-tolylthioethyl)acetamide) p-Tolylthioethyl C₁₇H₁₇Cl₂NO₂S 384.29 Thioether, oxidation-prone
N-[(2,4-Dichlorophenyl)methyl]-2-(quinazolinone)acetamide Quinazolinone, 2,4-dichlorophenyl C₁₇H₁₂Cl₂N₂O₃ 369.20 Anticonvulsant potential
Alachlor Diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77 High lipophilicity, herbicidal use

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